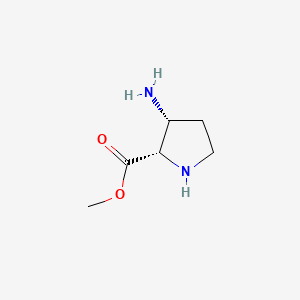
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) is a chemical compound that belongs to the class of ribofuranosides. These compounds are derivatives of ribose, a five-carbon sugar that is a fundamental component of ribonucleic acid (RNA). The specific structure of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) includes an ethyl group and a 2,3-O-(1-methylethylidene) protective group, which makes it a valuable intermediate in organic synthesis and various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) typically involves the protection of the hydroxyl groups on the ribose molecule. One common method is the use of acetone and an acid catalyst to form the 2,3-O-(1-methylethylidene) group. The reaction conditions often include:
Solvent: Acetone
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Room temperature to reflux conditions
The ethyl group is introduced through an esterification reaction, where ethanol reacts with the protected ribose under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribonic acid derivatives, while reduction can produce deoxyribose analogs .
Aplicaciones Científicas De Investigación
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) involves its interaction with various molecular targets. In biological systems, it can participate in the formation of glycosidic bonds, which are crucial for the structure and function of nucleic acids. The protective 2,3-O-(1-methylethylidene) group helps to stabilize the molecule and prevent unwanted side reactions during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)
- D-Ribofuranoside, propyl 2,3-O-(1-methylethylidene)
- D-Ribofuranoside, butyl 2,3-O-(1-methylethylidene)
Uniqueness
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) is unique due to its specific ethyl group and protective 2,3-O-(1-methylethylidene) group. These structural features provide distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
173532-18-8 |
|---|---|
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
[(3aR,6R,6aR)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C10H18O5/c1-4-12-9-8-7(6(5-11)13-9)14-10(2,3)15-8/h6-9,11H,4-5H2,1-3H3/t6-,7-,8-,9?/m1/s1 |
Clave InChI |
KITJEQXHHXMTOT-BYBOBHAWSA-N |
SMILES |
CCOC1C2C(C(O1)CO)OC(O2)(C)C |
SMILES isomérico |
CCOC1[C@H]2[C@@H]([C@H](O1)CO)OC(O2)(C)C |
SMILES canónico |
CCOC1C2C(C(O1)CO)OC(O2)(C)C |
Sinónimos |
D-Ribofuranoside, ethyl 2,3-O-(1-methylethylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






